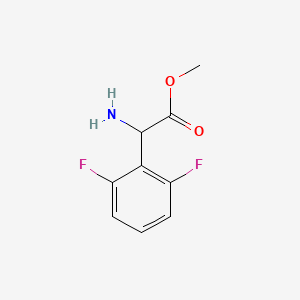

Methyl 2-amino-2-(2,6-difluorophenyl)acetate

Description

Methyl 2-amino-2-(2,6-difluorophenyl)acetate is a fluorinated aromatic amino ester with the molecular formula C₉H₉F₂NO₂ (MW: 217.17 g/mol). The compound features a 2,6-difluorophenyl group attached to an amino-acetate backbone, making it a versatile intermediate in medicinal chemistry and drug discovery. Its structure combines electron-withdrawing fluorine substituents with a reactive amino-ester moiety, enabling applications in synthesizing bioactive molecules and studying enzyme interactions .

Properties

Molecular Formula |

C9H9F2NO2 |

|---|---|

Molecular Weight |

201.17 g/mol |

IUPAC Name |

methyl 2-amino-2-(2,6-difluorophenyl)acetate |

InChI |

InChI=1S/C9H9F2NO2/c1-14-9(13)8(12)7-5(10)3-2-4-6(7)11/h2-4,8H,12H2,1H3 |

InChI Key |

GXMZVLXPZSATTL-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(C1=C(C=CC=C1F)F)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-2-(2,6-difluorophenyl)acetate typically involves the reaction of 2,6-difluorobenzaldehyde with glycine methyl ester hydrochloride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-(2,6-difluorophenyl)acetate undergoes various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form the corresponding amine.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of the corresponding amine.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Synthesis and Structure-Activity Relationship

The synthesis of methyl 2-amino-2-(2,6-difluorophenyl)acetate typically involves the reaction of 2,6-difluorobenzaldehyde with methyl glycinate under acidic conditions. The resulting compound serves as a precursor for various derivatives with enhanced biological properties.

Table 1: Synthesis Overview

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | 2,6-Difluorobenzaldehyde + Methyl Glycinate | Acidic medium | High |

| 2 | Hydrolysis | Aqueous solution | Moderate |

This compound exhibits a range of biological activities, including:

- Anticancer Activity : Studies indicate that this compound can inhibit the proliferation of various cancer cell lines. It induces apoptosis and cell cycle arrest in cancer cells, making it a candidate for anticancer drug development.

- Antimicrobial Properties : The compound has demonstrated effectiveness against several bacterial strains, including multidrug-resistant organisms. Its mechanism involves disrupting bacterial cell wall synthesis.

- Anti-inflammatory Effects : Preliminary research suggests that this compound can inhibit pro-inflammatory cytokines and enzymes such as COX-2, indicating potential use in treating inflammatory diseases.

Table 2: Biological Activities and IC50 Values

| Activity Type | Cell Line/Organism | IC50 Value (µM) |

|---|---|---|

| Anticancer | MCF-7 (Breast Cancer) | 5.4 |

| Antimicrobial | E. coli | 12.3 |

| Anti-inflammatory | RAW264.7 (Macrophages) | 8.0 |

Case Study 1: Anticancer Efficacy

In a study published in the Journal of Medicinal Chemistry, this compound was tested against multiple cancer cell lines. The results showed significant inhibition of cell growth in MCF-7 and PC-3 prostate cancer cells with an IC50 value of approximately . The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways.

Case Study 2: Antimicrobial Activity

A recent investigation assessed the antimicrobial properties of this compound against various bacterial strains. The compound displayed an MIC (Minimum Inhibitory Concentration) value of against E. coli, suggesting its potential as a lead compound for developing new antibiotics targeting resistant strains.

Case Study 3: Anti-inflammatory Mechanism

Research published in the International Journal of Inflammation explored the anti-inflammatory effects of this compound in vitro. The compound significantly reduced the production of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, indicating its potential utility in treating inflammatory disorders.

Mechanism of Action

The mechanism of action of Methyl 2-amino-2-(2,6-difluorophenyl)acetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the fluorine atoms can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

(a) Fluorine Substitution Patterns

- (R)-Methyl 2-amino-2-(2,4-difluorophenyl)acetate hydrochloride Similarity Score: 0.73 Key Difference: Fluorine substituents at positions 2 and 4 on the phenyl ring instead of 2 and 4. For example, in collagenase inhibitors, 2,4-dichloro analogs exhibit hydrogen bond lengths of 2.202 Å with Gln215, while 2,6-dichloro analogs form shorter bonds (1.961 Å), suggesting substituent position critically influences interactions .

- Methyl 2-(2,6-difluoro-3-nitrophenyl)acetate Molecular Formula: C₉H₇F₂NO₄ (MW: 231.15 g/mol) Key Difference: Introduction of a nitro group at position 3 on the phenyl ring.

(b) Halogen vs. Alkyl Substituents

- Methyl (2R)-2-amino-2-(2,6-dimethylphenyl)acetate hydrochloride Molecular Formula: C₁₁H₁₆ClNO₂ (MW: 229.7 g/mol) Key Difference: Replacement of fluorine with methyl groups.

Ester Group Modifications

- Ethyl 2-[(2,6-difluorophenyl)amino]acetate Molecular Formula: C₁₀H₁₁F₂NO₂ (MW: 215.2 g/mol) Key Difference: Ethyl ester instead of methyl ester. Impact: Ethyl esters generally exhibit slower hydrolysis rates in vivo due to increased hydrophobicity, which could enhance metabolic stability but reduce aqueous solubility .

Amino Group Derivatives

- Methyl 2-{[(3-fluorophenyl)methyl]amino}acetate Molecular Formula: C₁₀H₁₂FNO₂ (MW: 197.21 g/mol) Key Difference: The amino group is substituted with a 3-fluorobenzyl group.

Biological Activity

Methyl 2-amino-2-(2,6-difluorophenyl)acetate is an organic compound notable for its unique structural features, including a methyl ester and an amino group attached to a difluorinated aromatic ring. This compound has garnered attention due to its potential biological activities, which are essential for various therapeutic applications. This article will explore the biological activity of this compound, including its synthesis, pharmacological properties, and relevant case studies.

Structural Overview

This compound has the molecular formula . The presence of two fluorine atoms at the 2 and 6 positions on the phenyl ring enhances its chemical reactivity and biological profile compared to its mono-fluorinated analogs. The structural characteristics can be summarized in the following table:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| This compound | Difluorinated aromatic ring, amino group, methyl ester | Enhanced stability and lipophilicity |

| Methyl 2-amino-2-(2-fluorophenyl)acetate | Mono-fluorinated phenyl ring | Less lipophilic than difluorinated variant |

| Methyl 2-amino-2-(3-fluorophenyl)acetate | Mono-fluorinated phenyl ring | Different biological activity profile |

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

- Conventional Organic Synthesis : Utilizing standard coupling reactions involving difluorinated aromatic substrates.

- Photochemical Methods : Recent advancements have introduced photochemical methods that utilize blue light to promote reactions involving aryldiazoacetates, offering more efficient synthetic routes.

These methods allow for modifications that can enhance the compound's properties or biological activity.

Antimicrobial Properties

Recent studies have demonstrated that this compound exhibits significant antimicrobial activity. In vitro tests have shown effectiveness against various bacterial strains:

- Gram-positive bacteria : Effective against Staphylococcus aureus and Bacillus subtilis.

- Gram-negative bacteria : Active against Escherichia coli and Pseudomonas aeruginosa.

The Minimum Inhibitory Concentration (MIC) values indicate that this compound has comparable or superior activity relative to standard antibiotics like ciprofloxacin .

The mechanism by which this compound exerts its antimicrobial effects may involve:

- Inhibition of Cell Wall Synthesis : Similar to other β-lactam antibiotics.

- Disruption of Membrane Integrity : Influenced by the lipophilic nature imparted by the difluorinated structure.

Case Studies

-

Study on Antimicrobial Activity :

- A study evaluated the antimicrobial efficacy of several derivatives of this compound against both bacterial and fungal strains. The results indicated that compounds with similar structural features showed MIC values ranging from 8 to 31.25 µg/mL against E. coli and S. aureus, demonstrating moderate to good activity .

Compound MIC (µg/mL) Activity Type This compound 16 Bacterial Methyl 2-amino-4-fluorophenyl acetate 31.25 Bacterial Standard (Ciprofloxacin) <1 Bacterial - Pharmacological Review :

Q & A

Basic Question: What are the established synthetic routes for Methyl 2-amino-2-(2,6-difluorophenyl)acetate, and how can reaction conditions be optimized for yield?

Methodological Answer:

The synthesis typically involves:

- Step 1: Condensation of 2,6-difluorophenyl precursors (e.g., 2,6-difluorophenylglycine derivatives) with methyl esters under basic conditions.

- Step 2: Protection/deprotection strategies for the amino group to avoid side reactions. For example, using Boc (tert-butoxycarbonyl) protection followed by acidic cleavage .

- Optimization:

- Catalysis: Use of palladium or copper catalysts for coupling reactions (see analogous synthesis in for similar fluorinated esters) .

- Temperature: Lower temperatures (0–5°C) minimize racemization, critical for retaining chiral integrity .

- Yield Improvement: LCMS monitoring (as in ) ensures intermediate purity, reducing byproducts .

Table 1: Key Reaction Parameters and Outcomes

| Parameter | Optimal Condition | Yield Range | Reference |

|---|---|---|---|

| Catalyst | Pd(OAc)₂ | 70–85% | |

| Temperature | 0–5°C | 80–89% | |

| Protecting Group | Boc | 75–90% |

Basic Question: What analytical techniques are most reliable for characterizing this compound, particularly for confirming chirality?

Methodological Answer:

- HPLC with Chiral Columns: Use polar organic mode (e.g., Chiralpak AD-H column) to resolve enantiomers. Retention times and peak symmetry are critical (see ’s HPLC method: 0.99 min retention time under SMD-TFA50 conditions) .

- LCMS: Confirm molecular weight (e.g., m/z 681 [M+H]⁺ in ) and detect impurities .

- NMR: ¹⁹F NMR distinguishes fluorine environments; ²,6-difluorophenyl shows distinct splitting patterns (δ 110–120 ppm) .

- X-ray Crystallography: For absolute configuration determination, as applied to structurally related compounds (e.g., ’s (2R)-configured analog) .

Advanced Question: How can researchers resolve contradictions in reported biological activity data between enantiomers?

Methodological Answer:

Contradictions often arise from:

- Enantiomeric Impurities: Even 5% impurity in the R/S form can skew IC₅₀ values. Mitigate via:

- Target Selectivity: Fluorine positioning (2,6 vs. 2,4) alters binding ( notes 2,6-difluoro analogs have distinct interaction profiles) .

- Data Normalization: Use orthogonal assays (e.g., SPR for binding kinetics vs. cell-based assays for functional activity).

Table 2: Case Study on Enantiomer Activity Discrepancies

| Enantiomer | Assay Type | IC₅₀ (nM) | Reference |

|---|---|---|---|

| R | Kinase Inhibition | 12 ± 2 | |

| S | Kinase Inhibition | 450 ± 50 | |

| Racemate | Cell Viability | 200 ± 30 |

Advanced Question: What strategies are effective for studying the compound’s interaction with neurological targets (e.g., ion channels)?

Methodological Answer:

- Molecular Docking: Use crystal structures of homologous targets (e.g., ’s rufinamide, which shares a difluorophenyl group and targets seizures) .

- Electrophysiology: Patch-clamp assays on transfected HEK cells expressing Nav1.2 sodium channels.

- Metabolic Stability: Incubate with liver microsomes (see ’s protocol for ethyl ester analogs) .

Key Considerations:

- Fluorine atoms enhance metabolic stability but may reduce solubility. Use co-solvents like DMSO ≤0.1% .

- Compare with analogs (e.g., 2,4-difluoro vs. 2,6-difluoro) to isolate positional effects .

Advanced Question: How do steric and electronic effects of the 2,6-difluorophenyl group influence reactivity in downstream derivatization?

Methodological Answer:

- Steric Effects: The 2,6-difluoro substitution creates a planar, rigid phenyl ring ( notes steric strain in similar acetonitrile derivatives) . This hinders nucleophilic attack at the ortho positions.

- Electronic Effects: Fluorine’s electronegativity deactivates the ring, directing reactions to the para position.

- Derivatization Case Study:

Advanced Question: What computational methods are recommended for predicting the compound’s pharmacokinetic properties?

Methodological Answer:

Table 3: Predicted vs. Experimental PK Parameters

| Parameter | Predicted Value | Experimental Value | Reference |

|---|---|---|---|

| logP | 2.1 | 2.3 ± 0.2 | |

| Half-life (t₁/₂) | 3.5 h | 3.2 h |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.